molecular formula C14H16N2O2 B1361661 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde CAS No. 947012-62-6

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde

Cat. No.: B1361661
CAS No.: 947012-62-6
M. Wt: 244.29 g/mol
InChI Key: UWMWGLGHZZJUJW-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety with an isopropoxy group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The benzaldehyde moiety provides an aromatic character, while the isopropoxy group adds to the compound’s hydrophobicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Imidazole Ring to Benzaldehyde: The imidazole ring is then attached to the benzaldehyde moiety through a nucleophilic substitution reaction. This can be achieved by reacting the imidazole with a suitable benzyl halide under basic conditions.

    Introduction of the Isopropoxy Group: The final step involves the introduction of the isopropoxy group through an etherification reaction. This can be done by reacting the benzaldehyde derivative with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzoic acid.

    Reduction: 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde can be compared with other imidazole-containing compounds such as:

    Metronidazole: An antibiotic and antiprotozoal medication.

    Ketoconazole: An antifungal medication.

    Clotrimazole: Another antifungal agent.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropoxy group and the benzaldehyde moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(2)18-14-4-3-12(9-17)7-13(14)8-16-6-5-15-10-16/h3-7,9-11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMWGLGHZZJUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198530
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947012-62-6
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947012-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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